molecular formula C15H13N3O4 B2413239 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea CAS No. 332125-42-5

1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

Cat. No. B2413239
CAS RN: 332125-42-5
M. Wt: 299.286
InChI Key: YWJZMEUWGXURSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an isocyanate with an amine to form a urea . The specific synthesis process for this compound could vary depending on the starting materials and reaction conditions.

Scientific Research Applications

Optical Sensor for Fluoride Ions

1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea derivatives have been explored as optical sensors for fluoride ions. A study demonstrated that polymers derived from these urea compounds changed color upon interaction with fluoride ions, indicating their potential as fluoride sensors. This interaction is based on hydrogen bonding and/or deprotonation processes (Su et al., 2013).

Interaction with Oxoanions

Research on 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea has shown its ability to interact with various oxoanions, forming complexes through hydrogen bonding. This interaction is particularly strong with fluoride ions, leading to urea deprotonation and the formation of discrete adducts. This finding is significant in understanding the nature of urea-fluoride interaction and has implications in chemical sensing and molecular recognition (Boiocchi et al., 2004).

Biological Activities and DNA-Binding Studies

Studies have explored the biological activities of nitrosubstituted acyl thioureas, including 1-(3-Acetylphenyl)-3-(4-nitrophenyl)thiourea derivatives. These compounds have shown potential anti-cancer properties, with significant DNA-binding capabilities. Additionally, they exhibit antioxidant, cytotoxic, antibacterial, and antifungal activities, making them of interest in pharmacological research (Tahir et al., 2015).

Hydrogel Formation and Rheology

Research has also focused on the ability of urea derivatives to form hydrogels, influenced by the identity of anions. This property is crucial for understanding and tuning the physical properties of gels for various applications, including drug delivery and tissue engineering (Lloyd & Steed, 2011).

Nonlinear Optical Properties

1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea derivatives have been synthesized and analyzed for their nonlinear optical (NLO) properties. These studies contribute to our understanding of the electronic and optical properties of these compounds, which can be utilized in developing materials for optical technologies (Khalid et al., 2019).

Synthesis and Structural Analysis

There's significant research into the synthesis and structural analysis of urea derivatives. Understanding the chemical processes and structural characteristics of these compounds is vital for their application in various scientific fields (Gondela & Walczak, 2006).

properties

IUPAC Name

1-(3-acetylphenyl)-3-(4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10(19)11-3-2-4-13(9-11)17-15(20)16-12-5-7-14(8-6-12)18(21)22/h2-9H,1H3,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJZMEUWGXURSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

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